TOP1210 Exhibits Single-Digit Nanomolar Potency Against Three Key Inflammatory Kinases
TOP1210 demonstrates potent, concentration-related inhibition of recombinant p38α, Src, and Syk kinases with IC50 values in the low nanomolar range. These values position TOP1210 as a potent inhibitor of all three targets, enabling its broad anti-inflammatory profile [1].
| Evidence Dimension | IC50 (nM) for kinase inhibition |
|---|---|
| Target Compound Data | p38α: 65 nM; Src: 10 nM; Syk: 17 nM |
| Comparator Or Baseline | Not applicable (no direct head-to-head IC50 comparison for all three targets in a single study, but class-level inference from selective inhibitor potencies) |
| Quantified Difference | N/A |
| Conditions | Z'-LYTE kinase assay (Invitrogen) |
Why This Matters
Confirms that TOP1210 directly and potently engages its three intended molecular targets, providing a mechanistic basis for its superior cellular and tissue-level anti-inflammatory activity compared to single-target inhibitors.
- [1] Foster MR, et al. Effect of narrow spectrum versus selective kinase inhibitors on the intestinal proinflammatory immune response in ulcerative colitis. Inflamm Bowel Dis. 2016;22(6):1306-1315. View Source
